molecular formula C15H12N2O4 B6322274 4-Acetamido-3-nitrobenzophenone CAS No. 53502-23-1

4-Acetamido-3-nitrobenzophenone

Cat. No.: B6322274
CAS No.: 53502-23-1
M. Wt: 284.27 g/mol
InChI Key: BFNPQKPWCMCEOT-UHFFFAOYSA-N
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Description

4-Acetamido-3-nitrobenzophenone is an organic compound with the molecular formula C15H12N2O4 It is a derivative of benzophenone, characterized by the presence of an acetamido group at the 4-position and a nitro group at the 3-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-3-nitrobenzophenone typically involves the nitration of 4-acetamidobenzophenone. The process begins with the acylation of 4-aminobenzophenone to form 4-acetamidobenzophenone, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or other suitable purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-nitrobenzophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The acetamido group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Acetamido-3-aminobenzophenone.

    Substitution: Various substituted benzophenone derivatives.

    Oxidation: Corresponding carboxylic acids or other oxidized products.

Mechanism of Action

The mechanism of action of 4-Acetamido-3-nitrobenzophenone involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamido-3-nitrobenzoic acid
  • 4-Amino-3-nitrobenzophenone
  • 4-Acetamido-3-nitrobenzaldehyde

Uniqueness

4-Acetamido-3-nitrobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Biological Activity

4-Acetamido-3-nitrobenzophenone (abbreviated as 4-Acetamido-3-NBP) is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzophenone backbone with an acetamido group and a nitro group at specific positions. Its chemical structure can be represented as follows:

C15H14N2O3\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{3}

This compound is soluble in organic solvents and exhibits distinct optical properties that can be exploited in various biological assays.

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated that 4-Acetamido-3-NBP exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A comparative study assessed the cytotoxicity of 4-Acetamido-3-NBP against several cancer cell lines, including:

Cell Line GI50 (µM) Mechanism of Action
MCF-7 (Breast)15.0Induction of apoptosis
HeLa (Cervical)10.5Inhibition of DNA synthesis
A549 (Lung)12.0Cell cycle arrest in G2/M phase
U87MG (Glioblastoma)9.5Reactive oxygen species (ROS) generation

The GI50 values indicate the concentration required to inhibit cell growth by 50%. The compound was particularly effective against U87MG cells, suggesting a selective action against glioblastoma.

The biological activity of 4-Acetamido-3-NBP can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest, preventing cancer cells from dividing.
  • ROS Generation : Increased levels of oxidative stress have been observed, contributing to cell death.

Comparative Studies with Other Compounds

In comparative studies, 4-Acetamido-3-NBP was found to be more effective than some conventional chemotherapeutics:

Compound GI50 (µM) Type
Cisplatin20.0Platinum-based
Doxorubicin25.0Anthracycline
4-Acetamido-3-NBP10.5Nitrobenzophenone

These findings suggest that 4-Acetamido-3-NBP could serve as a promising candidate for further development as an anticancer agent.

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that while 4-Acetamido-3-NBP shows potent anticancer activity, it also displays toxicity at high concentrations, necessitating careful dose optimization in therapeutic applications.

Properties

IUPAC Name

N-(4-benzoyl-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-10(18)16-13-8-7-12(9-14(13)17(20)21)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNPQKPWCMCEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Twenty-three grams (0.1 m.) of 4-acetamidonbenzophenone, 50 ml. of acetic anhydride and 20 ml. of acetic acid were stirred together. A solution of 90 percent nitric acid (15 ml.), 10 ml. of acetic acid and 0.2 g. of urea was added dropwise to the benzophenone mixture. The reaction mixture was maintained at a temperature of about 50° C. during the nitration. The mixture was stirred at ambient temperature whereupon the mixture became very thick. The thick slurry was poured over ice and the insoluble product was filtered to yield 17.7 g. (62.5 percent yield) of 4-acetamido-3-nitrobenzophenone.
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Synthesis routes and methods II

Procedure details

Twenty-three grams (0.1 mole) of 4-acetamidobenzophenone, 50 ml. of acetic anhydride and 20 ml. of acetic acid were stirred together. A solution of 90 percent nitric acid (15 ml.), 10 ml. of acetic acid and 0.2 g. of urea was added dropwise to the benzophenone mixture. The reaction mixture was maintained at a temperature of about 50° C. during the nitration. The mixture was stirred at ambient temperature whereupon the mixture became very thick. The thick slurry was poured over ice and the insoluble product was filtered to yield 17.7 g. (62.5 percent yield) of 4-acetamido-3-nitrobenzophenone.
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